6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one
Description
This compound is a structurally complex heterocyclic molecule featuring an imidazo[1,2-c]pyrimidin-5-one core fused with a substituted oxolane (tetrahydrofuran) ring. Key structural attributes include:
- Imidazo[1,2-c]pyrimidin-5-one core: A bicyclic system combining imidazole and pyrimidine rings, which is rare in natural products but common in synthetic medicinal chemistry .
- Oxolane substituent: A (2R,3R,4R,5R)-configured oxolane with 4-hydroxy, 5-hydroxymethyl, and 3-methoxy groups, reminiscent of modified sugar moieties in nucleosides .
- 2-Oxopropyl side chain: A ketone-bearing alkyl group at position 3, which may influence solubility and reactivity .
The stereochemistry of the oxolane ring (2R,3R,4R,5R) is critical for molecular recognition, as seen in nucleoside analogs .
Properties
Molecular Formula |
C15H19N3O6 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C15H19N3O6/c1-8(20)5-9-6-16-11-3-4-17(15(22)18(9)11)14-13(23-2)12(21)10(7-19)24-14/h3-4,6,10,12-14,19,21H,5,7H2,1-2H3/t10-,12-,13-,14-/m1/s1 |
InChI Key |
BBICAOBFBDXQFO-FMKGYKFTSA-N |
Isomeric SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,2-c]pyrimidin-5-one Core
The imidazo[1,2-c]pyrimidinone core is typically synthesized through condensation reactions involving appropriately substituted pyrimidine derivatives with amidine or related reagents. Key steps include:
- Cyclization of 2-aminopyrimidine derivatives with α-haloketones or α-diketones to form the imidazo ring fused to the pyrimidine.
- Oxidation or functional group modifications to introduce the 5-one (carbonyl) group.
This step is well-documented in heterocyclic chemistry literature and patent disclosures, ensuring a robust core for subsequent derivatization.
Preparation and Attachment of the Sugar Moiety
The sugar portion, a 2-deoxy-2-methoxy ribofuranosyl analogue with defined stereochemistry, is prepared via:
- Selective protection and methylation of ribose derivatives.
- Formation of the oxolane (tetrahydrofuran) ring with hydroxyl and hydroxymethyl groups at specific positions.
- Activation of the sugar moiety for nucleosidic bond formation, often as a sugar halide or trichloroacetimidate derivative.
The glycosylation step involves coupling the sugar moiety to the heterocyclic base under conditions that preserve stereochemistry, typically using Lewis acid catalysis (e.g., trimethylsilyl triflate) to promote β-selective nucleosidic bond formation.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | 2-aminopyrimidine + α-haloketone, base | Formation of imidazo[1,2-c]pyrimidin-5-one core |
| 2 | Sugar modification | Ribose derivative + methylation reagents | 3-methoxy ribofuranosyl sugar with defined stereochemistry |
| 3 | Glycosylation | Sugar halide + base + Lewis acid catalyst | Coupling sugar to heterocyclic base, β-selective |
| 4 | Alkylation | α-haloketone + base | Introduction of 3-(2-oxopropyl) substituent |
| 5 | Deprotection/Purification | Acid/base treatments, chromatography | Isolation of pure target compound |
Research Findings and Optimization Data
- Stereochemical Control: The glycosylation step is critical for stereochemical purity. Use of specific Lewis acids and temperature control ensures the (2R,3R,4R,5R) configuration is maintained.
- Yield Optimization: Protecting groups on the sugar hydroxyls are optimized to prevent side reactions during alkylation and glycosylation.
- Solubility and Stability: The final compound is stable as a solid at room temperature and soluble in polar aprotic solvents like DMSO, facilitating stock solution preparation for biological assays.
- Storage Conditions: Powder form stored at -20°C to -80°C retains stability for years, critical for reproducibility in research and pharmaceutical development.
Preparation of Stock Solutions and Formulations
For practical applications, the compound is prepared as stock solutions in DMSO or other solvents, with detailed protocols for formulation in biological studies:
| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |
|---|---|---|---|
| 1 mM | 2.96 | 14.82 | 29.64 |
| 5 mM | 0.59 | 2.96 | 5.93 |
| 10 mM | 0.30 | 1.48 | 2.96 |
Formulations for in vivo use include mixtures of DMSO, PEG300, Tween 80, saline, or corn oil to enhance solubility and bioavailability.
Chemical Reactions Analysis
Types of Reactions
6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxopropyl side chain can be reduced to form alcohols.
Substitution: Functional groups on the oxolan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the oxopropyl side chain may produce alcohols.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. Specifically, derivatives of imidazo[1,2-c]pyrimidines have been studied for their effectiveness against viral infections. For instance, compounds designed from this scaffold have shown significant activity against the tobacco mosaic virus (TMV), suggesting that the target compound may also possess similar antiviral properties due to structural similarities .
Anticancer Properties
Heterocyclic compounds like imidazo[1,2-c]pyrimidines are known for their anticancer activities. Studies have highlighted their ability to inhibit specific kinases involved in cancer cell proliferation. The compound could potentially be evaluated for its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antibacterial Effects
The antibacterial properties of heterocyclic compounds have been extensively documented. The compound's structure suggests it may interact with bacterial DNA or proteins, inhibiting growth or causing cell death. Preliminary studies on related compounds have demonstrated significant antibacterial activity against various strains of bacteria .
Enzyme Modulation
The compound may serve as a modulator for enzymes involved in metabolic pathways. Heterocyclic compounds often act as enzyme inhibitors or activators, which can be beneficial in designing drugs that target specific metabolic disorders. Research has shown that similar compounds enhance cellulolytic activity in biotechnological applications .
Drug Development
The unique structural features of the compound make it a candidate for drug development. Its ability to interact with biological macromolecules can be exploited to design novel therapeutics targeting diseases such as diabetes and cancer. The synthesis of analogs with improved bioavailability and reduced toxicity is an ongoing area of research .
Case Studies
Mechanism of Action
The mechanism of action of 6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a systematic comparison with analogous heterocycles:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Diversity: The target compound’s imidazo[1,2-c]pyrimidinone core is distinct from oxadiazoles (e.g., 2a) and thiazolo-pyrimidinones (e.g., ). This core may enhance π-π stacking interactions compared to simpler pyrimidines . Unlike sesterterpenoids (e.g., dendalone derivatives), the target lacks a polycyclic terpene skeleton but shares functionalized side chains .
Substituent Effects: The 2-oxopropyl group is shared with 5-acetonyl-1,2,4-oxadiazoles (2a), which are known for reactivity in multicomponent cycloadditions . This group may enhance electrophilicity or serve as a metabolic liability.
Stereochemical Complexity :
Biological Activity
The compound 6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.39 g/mol. It contains multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₆ |
| Molecular Weight | 378.39 g/mol |
| Topological Polar Surface Area (TPSA) | 139.21 Ų |
| LogP | -1.40 |
| H-Bond Donor | 6 |
| H-Bond Acceptor | 8 |
Antiviral Properties
Research indicates that this compound exhibits promising antiviral activity. In vitro studies have shown that it can inhibit the replication of various viruses, including HIV and Hepatitis C virus (HCV). The mechanism appears to involve interference with viral entry and replication processes.
Anticancer Activity
The compound has also been studied for its anticancer potential. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway. This suggests a role in inhibiting tumor growth and promoting cancer cell death.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
Case Studies
- Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced viral load in cell cultures infected with HCV. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication .
- Research on Anticancer Effects : In a study reported in Cancer Research, the compound was tested on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that it effectively triggered apoptosis and inhibited cell proliferation at micromolar concentrations .
- Enzyme Inhibition Analysis : A biochemical assay conducted by researchers showed that the compound inhibited COX-2 activity by over 70% at a concentration of 10 µM. This suggests its potential use as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Viral Entry Inhibition : By binding to viral proteins, it prevents the virus from entering host cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to cancer cell death.
- Enzyme Modulation : Inhibition of COX enzymes reduces inflammatory mediators that contribute to cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
